2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
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Overview
Description
2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a complex organic compound with a unique structure that includes an anilinoethenyl group, a cyano group, and a benzimidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves multiple steps. One common method includes the reaction of an aniline derivative with an appropriate aldehyde to form the anilinoethenyl group. This intermediate is then reacted with a cyano-containing compound and a benzimidazole derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Anilinoethenyl)-5-cyano-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Anilino Triazolopyrimidines: These compounds share the anilino group and have been studied for their anticancer activities.
Piperidine Derivatives: These compounds have a similar heterocyclic structure and are used in various pharmaceutical applications.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
4794-97-2 |
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Molecular Formula |
C20H23IN4 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-(2-anilinoethenyl)-1,3-diethyl-1,2-dihydrobenzimidazol-1-ium-5-carbonitrile;iodide |
InChI |
InChI=1S/C20H22N4.HI/c1-3-23-18-11-10-16(15-21)14-19(18)24(4-2)20(23)12-13-22-17-8-6-5-7-9-17;/h5-14,20,22H,3-4H2,1-2H3;1H |
InChI Key |
HWIWFHVYIBQGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1C(N(C2=C1C=CC(=C2)C#N)CC)C=CNC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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